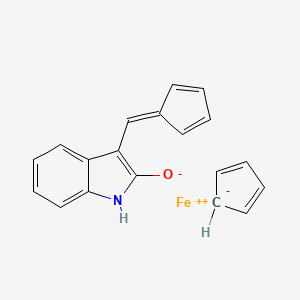

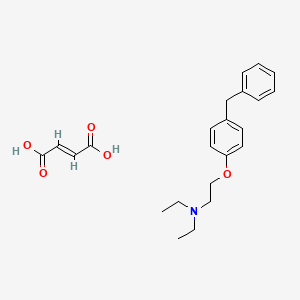

(Z)-FeCP-oxindole

Descripción general

Descripción

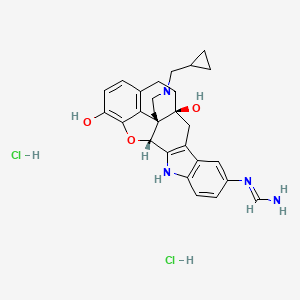

Selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR-2) (IC50 = 220 nM). Displays anticancer activity (IC50< 1 μM against B16 murine melanoma lines). Does not significantly inhibit VEGFR1 or PDGFRa or b at a concentration of 10μM.

Aplicaciones Científicas De Investigación

Synthesis and Electrochemical Studies

- Synthesis and Anticancer Activity : A series of (Z)-ferrocenyl oxindoles demonstrated promising anticancer activity, particularly against human breast cancer cells. The most potent Z isomers displayed significant potential for cancer therapy development (Silva et al., 2010).

Environmental and Remediation Studies

- Remediation Systems Efficiency : The efficiency of Fe0 for water remediation was significantly affected by the presence, amount, and age of iron corrosion products (FeCPs), impacting the removal efficiency of contaminants in Fe0/H2O systems (Touomo-Wouafo et al., 2018).

- Electrochemical Monitoring in Fe0/H2O Systems : The removal process of metal ions using Fe0 was monitored electrochemically. The study provided insights into the mutual interference of cations and the role of FeCPs in the removal process (Touomo-Wouafo et al., 2020).

Material Science and Chemistry

- Molecule-Based Magnets : Research on hybrid organometallic-inorganic layered magnets, including those formed by bimetallic oxalate-based layers separated by layers of organometallic cations, showed novel examples of magnetic materials with specific ordering temperatures (Coronado et al., 2001).

- Mn(V)-oxo Complex Synthesis : A high-spin Mn(V)-oxo complex was prepared from an oxomanganese(III) complex, providing insights into biological and synthetic processes involving oxomanganese species (Taguchi et al., 2012).

- Iron-Catalyzed Oxidative Carboacylation : A new oxidative tandem route to assemble 3-(2-oxoethyl)indolin-2-ones from N-arylacrylamides and alcohols using iron catalysts was established, important for oxindole synthesis (Ouyang et al., 2014).

- Cyclization of o-alkynylaryl Isocyanates : Research on the cyclization of o-(arylethynyl)aryl isocyanates led to the formation of 3-(arylchloromethylene)oxindoles, useful for further chemical transformations (Cantagrel et al., 2009).

- Bioorganometallic Kinase Inhibitors : A series of oxindole-containing ferrocenes were synthesized and tested for kinase inhibition, showing activities against specific isoforms and providing insights for drug discovery (Amin et al., 2013).

Medical and Pharmaceutical Research

- Biological Activities of Oxindole Derivatives : Oxindole derivatives exhibit a range of pharmacological implications, including anticancer, antimicrobial, and antiviral activities. The versatility of oxindole in medicinal chemistry was highlighted in this comprehensive review (Khetmalis et al., 2021).

Other Applications

- Heterobimetallic Complexes with Cu-Fe and Zn-Fe Bonds : The study synthesized heterobimetallic complexes, providing insights into metal-metal cooperativity and applications in catalysis (Jayarathne et al., 2013).

- Sonodynamic-Chemo Effects on Tumors : A metal-organic nanosonosensitizer was developed for noninvasive treatment of deep-seated tumors, showcasing the potential of FeCPs in medical applications (Xu et al., 2020).

Propiedades

IUPAC Name |

cyclopenta-1,3-diene;3-(cyclopenta-2,4-dien-1-ylidenemethyl)-1H-indol-2-olate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO.C5H5.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h1-9,15-16H;1-5H;/q;-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGBTDOTYGXLBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

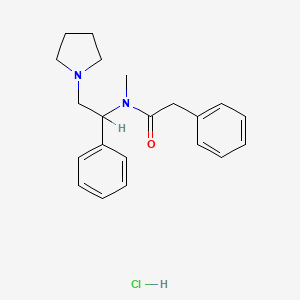

[CH-]1C=CC=C1.C1=CC=C2C(=C1)C(=C(N2)[O-])C=C3C=CC=C3.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FeNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-FeCP-oxindole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)